(2-Methoxybenzyl)(2-pyridinylmethyl)amine hydrobromide (2-Methoxybenzyl)(2-pyridinylmethyl)amine hydrobromide
Brand Name: Vulcanchem
CAS No.: 1609403-53-3
VCID: VC8015861
InChI: InChI=1S/C14H16N2O.BrH/c1-17-14-8-3-2-6-12(14)10-15-11-13-7-4-5-9-16-13;/h2-9,15H,10-11H2,1H3;1H
SMILES: COC1=CC=CC=C1CNCC2=CC=CC=N2.Br
Molecular Formula: C14H17BrN2O
Molecular Weight: 309.20

(2-Methoxybenzyl)(2-pyridinylmethyl)amine hydrobromide

CAS No.: 1609403-53-3

Cat. No.: VC8015861

Molecular Formula: C14H17BrN2O

Molecular Weight: 309.20

* For research use only. Not for human or veterinary use.

(2-Methoxybenzyl)(2-pyridinylmethyl)amine hydrobromide - 1609403-53-3

Specification

CAS No. 1609403-53-3
Molecular Formula C14H17BrN2O
Molecular Weight 309.20
IUPAC Name 1-(2-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine;hydrobromide
Standard InChI InChI=1S/C14H16N2O.BrH/c1-17-14-8-3-2-6-12(14)10-15-11-13-7-4-5-9-16-13;/h2-9,15H,10-11H2,1H3;1H
Standard InChI Key LMBZYCUWPRRWBO-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1CNCC2=CC=CC=N2.Br
Canonical SMILES COC1=CC=CC=C1CNCC2=CC=CC=N2.Br

Introduction

Structural and Physicochemical Properties

Molecular Characteristics

  • Molecular Formula: C14H16N2OHBr\text{C}_{14}\text{H}_{16}\text{N}_2\text{O} \cdot \text{HBr}

  • Molecular Weight: 309.20 g/mol .

  • Key Functional Groups:

    • 2-Methoxybenzyl group (aromatic ring with methoxy substituent at position 2).

    • 2-Pyridinylmethyl group (pyridine ring with methylene linkage).

    • Tertiary amine center protonated by hydrobromic acid .

Physicochemical Data

PropertyValue/DescriptionSource
AppearanceCrystalline solid
SolubilityLikely soluble in polar solvents (e.g., water, methanol) due to ionic natureInferred
StabilityStable under standard storage conditions
Hazard StatementsH315 (skin irritation), H319 (eye irritation)

Synthesis and Characterization

Analytical Data

  • Spectroscopic Characterization:

    • IR: Peaks corresponding to N-H stretch (~3300 cm⁻¹), aromatic C-H (~3000 cm⁻¹), and C-O (methoxy, ~1250 cm⁻¹) .

    • NMR: Distinct signals for methoxy protons (~3.8 ppm), pyridinyl protons (7.0–8.5 ppm), and aromatic benzyl protons (6.5–7.5 ppm) .

  • Mass Spectrometry: Molecular ion peak at m/z 309.2 (M+H⁺) .

Applications in Research

Pharmaceutical Intermediates

The compound serves as a building block in medicinal chemistry, particularly for:

  • Receptor Ligands: Structural analogs are explored as orexin receptor agonists (e.g., compounds with pyridinylmethyl groups in ).

  • Antimicrobial Agents: Similar amines are used in antiplasmodial and antibacterial drug candidates .

Material Science

  • Coordination Chemistry: Pyridine-containing amines act as ligands for metal complexes in catalytic systems .

Biological and Pharmacological Insights

In Vitro Studies

  • Cellular Activity: Derivatives of 2-pyridinylmethylamines exhibit inhibition of Pseudomonas aeruginosa PqsR (a quorum-sensing regulator) .

  • Selectivity: Structural modifications influence binding affinity to targets like serotonin receptors (5-HT₂AR/5-HT₂CR) .

Structure-Activity Relationships (SAR)

  • Methoxy Group: Enhances lipophilicity and modulates electronic effects on aromatic rings .

  • Pyridinyl Moiety: Facilitates hydrogen bonding and π-π interactions in receptor binding .

SupplierPurityPackagingStatus
CymitQuimica 95%25 mg–5 gDiscontinued
JK Chemical 95%CustomInquire

Future Directions

  • Pharmacokinetic Studies: Evaluate oral bioavailability and metabolic stability.

  • Target Validation: Screen against emerging targets in oncology and neurology .

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